Cas no 2835-68-9 (4-Aminobenzamide)
4-Aminobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Aminobenzamide
- p-Aminobenzamide
- (4-Aminophenyl)carboxamide
- 1-aminobenzene-4-carboxylic acid amide
- 4-amino-benzamid
- 4-Amino-benzamide
- 4-aminobenzenamide
- 4-Aminobenzenecarboxamide
- 4-AMINOBENZOIC ACID AMIDE
- 4-Carbamoylaniline
- ABAD
- aminobenzamide
- --AMINOBENZAMIDE
- AMINOBENZAMIDE-4
- Benzamide, p-amino-
- Benzamide,4-amino
- Benzamide,4-amino-
- Benzamide,p-amino
- EINECS 220-612-3
- p-aminobenzanide
- p-Aminobenzenecarboxamide
- p-Aminobenzoic acid amide
- p-aminocarbonyl aniline
- PARA AMINO BENZAMIDE
- para-aminobenzamide
- para-aminobenzoylamine
- p-Carbamoylaniline
- CHEMBL332444
- A0631
- AC-4411
- p-amino benzamide
- NSC36963
- Z104474782
- NSC 233920
- 4-amino-bezamide
- NSC-36963
- AKOS000119620
- Tox21_301656
- UNII-77722I6PAC
- F2190-0450
- BP-20138
- FT-0617551
- SY004554
- MFCD00007999
- P-AMINOCARBONYLANILINE
- CS-W017757
- NSC 36963
- 77722I6PAC
- InChI=1/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10
- EC 220-612-3
- W-107053
- 4-carboxamidoaniline
- Oprea1_069284
- DTXCID5018814
- 4-Oxobedfordiaicacid
- 4-(AMINOCARBONYL)ANILINE
- EN300-19696
- CCRIS 6792
- Q27266557
- AS-14565
- CAS-2835-68-9
- NS00007928
- NSC233920
- HY-W017041
- (4-(Aminocarbonyl)phenyl)amine
- 4-Aminobenzamide, 98%
- NCGC00255641-01
- 2835-68-9
- NSC-233920
- 4-amino benzamide
- CHEBI:182421
- AM84879
- DTXSID7038814
- Benzamide, 4-amino-
- BDBM50106190
- SCHEMBL56532
- 4-Aminobenzamide,99%
- STK291024
- DB-004076
- Benzamide, p-amino-(8CI)
- BBL011581
- FA03683
-
- MDL: MFCD00007999
- Inchi: 1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10)
- InChI Key: QIKYZXDTTPVVAC-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)N)N
- BRN: 2079485
Computed Properties
- Exact Mass: 136.06400
- Monoisotopic Mass: 136.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1A^2
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
Experimental Properties
- Color/Form: White powder
- Density: 1.1778 (rough estimate)
- Melting Point: 181.0 to 185.0 deg-C
- Boiling Point: 349°C at 760 mmHg
- Flash Point: 164.9℃
- Refractive Index: 1.5769 (estimate)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 69.11000
- LogP: 1.64920
- Solubility: Soluble in water.
4-Aminobenzamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H332
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 20/22-36/38
- Safety Instruction: S38-S37/39-S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Safety Term:S26;S37/39
4-Aminobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Aminobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 284572-25G |
4-Aminobenzamide |
2835-68-9 | 25g |
¥325.85 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 284572-100G |
4-Aminobenzamide |
2835-68-9 | 100g |
¥1097.82 | 2023-12-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99400-500g |
4-Aminobenzamide |
2835-68-9 | 98% | 500g |
¥236.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99400-100g |
4-Aminobenzamide |
2835-68-9 | 98% | 100g |
¥66.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99400-25g |
4-Aminobenzamide |
2835-68-9 | 98% | 25g |
¥36.0 | 2021-09-10 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12594-25g |
4-Aminobenzamide, 98+% |
2835-68-9 | 98+% | 25g |
¥317.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12594-100g |
4-Aminobenzamide, 98+% |
2835-68-9 | 98+% | 100g |
¥842.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12594-500g |
4-Aminobenzamide, 98+% |
2835-68-9 | 98+% | 500g |
¥4871.00 | 2023-03-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003106-100g |
4-Aminobenzamide |
2835-68-9 | 98% | 100g |
¥50 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003106-25g |
4-Aminobenzamide |
2835-68-9 | 98% | 25g |
¥27 | 2024-05-24 |
4-Aminobenzamide Suppliers
4-Aminobenzamide Related Literature
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Amir Badshah,Michael R. Kessler,Zhou Heng,Javid Hussain Zaidi,Shahid Hameed,Aurangzeb Hasan Polym. Chem. 2013 4 3617
-
S. N. R. Donthireddy,Vivek Kumar Singh,Arnab Rit Catal. Sci. Technol. 2022 12 4050
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F. M. Oliveira,M. G. Segatelli,C. R. T. Tarley Anal. Methods 2016 8 656
-
Venu R. Vangala,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2013 15 878
-
A. Bacchi,G. Cantoni,D. Crocco,M. Granelli,P. Pagano,P. Pelagatti CrystEngComm 2014 16 1001
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 4-Aminobenzamide
Introduction to 4-Aminobenzamide (CAS No. 2835-68-9)
4-Aminobenzamide, with the chemical formula C₇H₇NO₂ and CAS number 2835-68-9, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical research and chemical biology. This amide derivative of benzene features an amino group at the para position relative to the carbonyl group, making it a valuable scaffold for the development of various bioactive molecules. Its unique structural properties have positioned it as a key intermediate in synthesizing drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases.
The structure of 4-aminobenzamide contributes to its reactivity and functionality, enabling its use in diverse chemical modifications. The presence of both an amine and an amide group allows for further derivatization, such as coupling with carboxylic acids to form esters or reacting with aldehydes to yield imines. These modifications are crucial in medicinal chemistry for optimizing pharmacokinetic profiles and enhancing binding affinity to biological targets.
In recent years, 4-aminobenzamide has been extensively studied for its potential applications in drug discovery. One of the most promising areas is its role in developing small-molecule inhibitors for kinases and other enzymes involved in cancer progression. For instance, derivatives of 4-aminobenzamide have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Preclinical studies have demonstrated that certain analogs can induce G1/S arrest in cancer cells, making them candidates for further development into anticancer therapies.
Moreover, 4-aminobenzamide has been explored as a modulator of inflammatory pathways. Research indicates that it can interact with transcription factors and signaling molecules involved in the NF-κB pathway, a key player in inflammation. By inhibiting NF-κB activation, 4-aminobenzamide derivatives may help mitigate inflammatory responses associated with autoimmune diseases and chronic inflammation. Several preclinical trials are underway to evaluate their efficacy and safety profiles in animal models.
The compound's significance extends to the field of neurology as well. Studies have suggested that 4-aminobenzamide can influence neurotransmitter release and receptor activity, particularly those involving glutamate and GABA systems. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Initial findings from cell culture experiments show that certain derivatives can protect against excitotoxicity and promote neuronal survival, highlighting its therapeutic potential.
From a synthetic chemistry perspective, 4-aminobenzamide serves as a valuable building block for more complex molecules. Its straightforward synthesis from readily available precursors like benzoyl chloride and ammonia makes it an attractive choice for industrial-scale production. Additionally, its compatibility with various functional groups allows chemists to tailor its properties for specific applications, whether in drug development or material science.
The pharmacological properties of 4-aminobenzamide are further enhanced by its ability to cross the blood-brain barrier (BBB) under certain conditions. This characteristic is particularly important for central nervous system (CNS) drugs, as it ensures that therapeutic compounds can reach their targets effectively. Researchers are exploring ways to optimize BBB penetration by modifying the compound's lipophilicity and solubility through structural engineering.
In conclusion, 4-aminobenzamide (CAS No. 2835-68-9) is a multifaceted compound with broad applications in pharmaceutical research. Its role in developing inhibitors for kinases, modulating inflammatory pathways, and influencing neurotransmitter systems underscores its importance in drug discovery. As research continues to uncover new therapeutic possibilities, 4-aminobenzamide remains at the forefront of innovation in medicinal chemistry and chemical biology.
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